molecular formula C20H20N2O3 B8286379 4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid CAS No. 107433-19-2

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid

Cat. No. B8286379
Key on ui cas rn: 107433-19-2
M. Wt: 336.4 g/mol
InChI Key: QSAHHFJAWATNBG-UHFFFAOYSA-N
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Patent
US04661603

Procedure details

To a solution of 16.2 g of 2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone and 2.1 g of sodium hydroxide in 113 ml of water is added 2.8 g of sodium borohydride, and the mixture is stirred at 70°-75° C. for 3 hours. After completion of the reaction, a small amount of an isoluble substance is filtered off from the warm mixture and the filtrate is adjusted to pH 4 with concentrated hydrochloric acid under stirring at 80°-90° C. The precipitated crystals are collected by filtration under reduced pressure and washed with water well. After drying, recrystallization from dimethylformamide gives 14.0 g of α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-(1-imidazolyl)benzenemethanol, melting at 310°-312° C. with decomposition.
Name
2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[CH:17][C:3]=1[C:4]([C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13]([OH:15])=[O:14])=[CH:8][C:7]=1[CH3:16])=[O:5].[OH-].[Na+].[BH4-].[Na+]>O>[CH3:12][C:11]1[CH:10]=[C:9]([C:13]([OH:15])=[O:14])[CH:8]=[C:7]([CH3:16])[C:6]=1[CH:4]([C:3]1[CH:17]=[C:18]([N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)[CH:19]=[CH:20][C:2]=1[CH3:1])[OH:5] |f:1.2,3.4|

Inputs

Step One
Name
2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone
Quantity
16.2 g
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C=C(C=C2C)C(=O)O)C)C=C(C=C1)N1C=NC=C1
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
113 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 70°-75° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
a small amount of an isoluble substance is filtered off from the warm mixture
STIRRING
Type
STIRRING
Details
under stirring at 80°-90° C
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water well
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
recrystallization from dimethylformamide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C(=O)O)C)C(O)C1=C(C=CC(=C1)N1C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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